molecular formula C10H21N B6155860 3-cycloheptylpropan-1-amine CAS No. 1000513-60-9

3-cycloheptylpropan-1-amine

Cat. No.: B6155860
CAS No.: 1000513-60-9
M. Wt: 155.3
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Description

3-cycloheptylpropan-1-amine: is a chemical compound belonging to the class of cycloalkylamines. The molecular formula of this compound is C10H21N, and it has a molecular weight of 155.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-cycloheptylpropan-1-amine can be synthesized through several methods. One common method involves the alkylation of ammonia with a suitable alkyl halide. The general strategy is to first form a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . For example, the reaction of cycloheptyl bromide with propylamine under basic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-cycloheptylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Alkyl halides and acid chlorides are typical electrophiles used in substitution reactions

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated amines or amides

Scientific Research Applications

3-cycloheptylpropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-cycloheptylpropan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may also interact with receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

  • 3-cyclopentylpropan-1-amine
  • 3-cyclohexylpropan-1-amine
  • 3-cyclooctylpropan-1-amine

Comparison: 3-cycloheptylpropan-1-amine is unique due to its seven-membered cycloalkyl ring, which imparts distinct steric and electronic properties compared to its five-membered (cyclopentyl) and six-membered (cyclohexyl) analogs. These differences can influence its reactivity, binding affinity, and overall chemical behavior .

Properties

CAS No.

1000513-60-9

Molecular Formula

C10H21N

Molecular Weight

155.3

Purity

95

Origin of Product

United States

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